Physicochemical Differentiation: 6-Bromo Substitution Increases Molecular Weight by 23.3% Relative to the Non-Halogenated Parent Scaffold
The 6-bromo substituent on the benzothiazole core increases molecular weight from 338.4 g/mol (non-halogenated parent, CHEBI:105783) to 417.3 g/mol [1]. This 78.9 Da increase represents a 23.3% mass increment attributable solely to halogen incorporation. Halogen substitution at this position is predicted to elevate logP by approximately 0.7–1.0 units (based on the Hansch π constant for aromatic bromine), enhancing lipophilicity relative to the unsubstituted analog [1]. Directly measured or computationally predicted logP and solubility values for the 6-bromo compound itself have not been published; these estimates are class-level inferences from established aromatic halogenation principles. The 6-bromo position additionally serves as a synthetic diversification handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), a functionality absent in the non-halogenated scaffold .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 417.3 g/mol (C18H17BrN4OS) |
| Comparator Or Baseline | 338.4 g/mol for 4-(1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide (CHEBI:105783, C18H18N4OS) |
| Quantified Difference | +78.9 g/mol (+23.3%); estimated logP increase ~0.7–1.0 units |
| Conditions | Physicochemical database entries; logP shift inferred from aromatic bromine Hansch π constant |
Why This Matters
The bromine atom differentiates procurement decisions by enabling synthetic derivatization (cross-coupling chemistry) and altering lipophilicity-dependent properties such as membrane permeability and non-specific protein binding, making the non-brominated analog unsuitable as a direct substitute.
- [1] ChEBI. CHEBI:105783 — 4-(1,3-benzothiazol-2-yl)-N-phenyl-1-piperazinecarboxamide. European Bioinformatics Institute. View Source
